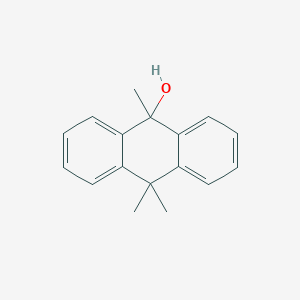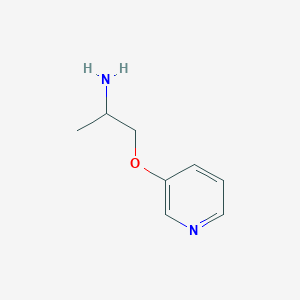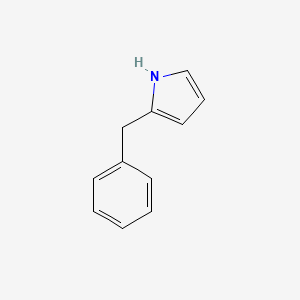![molecular formula C24H23N5 B14000214 4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine CAS No. 452342-81-3](/img/structure/B14000214.png)
4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures
Vorbereitungsmethoden
The synthesis of 4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is typically refluxed for several hours and monitored using thin-layer chromatography (TLC) to ensure completion . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, and they can be further analyzed using techniques like NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like acetylcholinesterase, which plays a crucial role in the cholinergic nervous system . The compound’s ability to bind to these targets and modulate their activity underlies its biological effects.
Vergleich Mit ähnlichen Verbindungen
4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine can be compared with other similar compounds, such as:
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: This compound also features a pyrazole and pyridine ring but differs in its substituents.
2,4,6-tri(1H-pyrazol-4-yl)pyridine: Another similar compound with multiple pyrazole rings attached to a pyridine core. The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications.
Eigenschaften
CAS-Nummer |
452342-81-3 |
|---|---|
Molekularformel |
C24H23N5 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
4-(5-pyridin-2-yl-1H-pyrazol-4-yl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]pyridine |
InChI |
InChI=1S/C24H23N5/c1-2-11-25-22(5-1)24-21(16-27-28-24)20-10-12-26-23(15-20)19-8-6-18(7-9-19)17-29-13-3-4-14-29/h1-2,5-12,15-16H,3-4,13-14,17H2,(H,27,28) |
InChI-Schlüssel |
AHUVEZQNQVASMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C3=NC=CC(=C3)C4=C(NN=C4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)









![Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester](/img/structure/B14000176.png)



